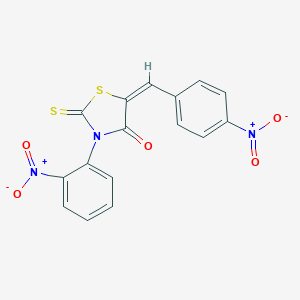
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one, also known as NBT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NBT is a thiazolidinone derivative that exhibits a yellow color and is soluble in organic solvents.
作用機序
The mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. In cancer cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various bacterial and fungal enzymes, such as chitinase and β-lactamase, which are involved in cell wall synthesis and maintenance.
Biochemical and Physiological Effects:
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, a process of programmed cell death. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer metastasis. In bacterial and fungal cells, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit cell wall synthesis and maintenance, resulting in cell death.
実験室実験の利点と制限
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is its easy synthesis method, which allows for the production of large quantities of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the investigation of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one as a potential therapeutic agent for various diseases, such as cancer and bacterial infections. Another potential direction is the development of new synthetic methods for 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one that can improve its yield and purity. Additionally, the elucidation of the mechanism of action of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one can provide insights into its potential applications and limitations in various scientific fields.
合成法
The synthesis of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-nitrobenzaldehyde and 4-nitrobenzyl mercaptan in the presence of ammonium acetate and acetic acid. The reaction proceeds under reflux conditions for several hours, resulting in the formation of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one as a yellow solid. The yield of 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent concentrations.
科学的研究の応用
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has also been explored as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of various bacterial and fungal strains. Furthermore, 5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in the field of catalysis, where it has been shown to exhibit catalytic activity in various organic reactions.
特性
製品名 |
5-{4-Nitrobenzylidene}-3-{2-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C16H9N3O5S2 |
分子量 |
387.4 g/mol |
IUPAC名 |
(5E)-3-(2-nitrophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9N3O5S2/c20-15-14(9-10-5-7-11(8-6-10)18(21)22)26-16(25)17(15)12-3-1-2-4-13(12)19(23)24/h1-9H/b14-9+ |
InChIキー |
IUPDDVFWTOSRKE-NTEUORMPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)